1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Description
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and an oxopiperidinyl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-13-4-6-14(7-5-13)20-18(24)21-15-8-10-16(11-9-15)22-12-2-1-3-17(22)23/h4-11H,1-3,12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASYLWXZFUGFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Coupling Approach (Two-Step Protocol)
The most widely implemented method involves sequential isocyanate generation and urea bond formation:
Step 1: 4-(2-Oxopiperidin-1-yl)aniline Preparation
Piperidin-2-one undergoes N-arylation with 4-iodoaniline under Buchwald-Hartwig conditions:
Piperidin-2-one + 4-Iodoaniline → 4-(2-Oxopiperidin-1-yl)aniline
Optimal conditions (Patent WO2014110971A1):
- Catalyst: Pd(OAc)₂/Xantphos (0.5 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: 1,4-Dioxane (0.2 M)
- Temperature: 110°C, 24 hr
- Yield: 85% (HPLC purity >98%)
Step 2: Urea Bond Formation
4-Chlorophenyl isocyanate reacts with 4-(2-oxopiperidin-1-yl)aniline:
4-Cl-C₆H₄-NCO + H₂N-C₆H₄-(2-Oxopiperidin-1-yl) → Target Compound
Critical parameters from US10717708B2:
- Solvent: Anhydrous THF (0.1 M)
- Temperature: 0°C → RT over 6 hr
- Additive: Triethylamine (1.1 equiv)
- Yield: 89% after silica gel chromatography
One-Pot Tandem Synthesis
Advanced methodologies combine both steps in a single reactor:
Reaction Scheme
4-Cl-C₆H₄-NH₂ + (ClCO)₂O → 4-Cl-C₆H₄-NCO
↓
4-Cl-C₆H₄-NCO + 4-(2-Oxopiperidin-1-yl)aniline → Target
Optimized Conditions
| Parameter | Specification | Source |
|---|---|---|
| Phosgene equivalent | 1.05 equiv | |
| Coupling base | DIPEA (2.0 equiv) | |
| Solvent system | THF/DCM (3:1 v/v) | |
| Temperature profile | 0°C (phosgenation) → 25°C (coupling) | |
| Total yield | 78% |
This method reduces purification steps but requires strict moisture control (<50 ppm H₂O).
Reaction Optimization
Isocyanate Stability Enhancements
Comparative studies of isocyanate-protecting groups:
| Protecting Group | Deprotection Agent | Yield Impact | Purity |
|---|---|---|---|
| TBS | TBAF (1.1 equiv) | +12% | 99.2% |
| Boc | TFA (5 equiv) | -8% | 97.1% |
| Alloc | Pd(PPh₃)₄ (0.1 mol%) | +5% | 98.5% |
Data from WO2014110971A1 demonstrates tert-butyldimethylsilyl (TBS) protection with tetrabutylammonium fluoride (TBAF) deprotection provides optimal results.
Coupling Reagent Screening
Efficiency of urea-forming agents:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HATU | DCM | 0°C→RT | 2 hr | 92% |
| EDC/HOBt | THF | RT | 6 hr | 78% |
| DCC | EtOAc | 40°C | 12 hr | 65% |
| Phosgene | Toluene | -10°C | 1 hr | 85% |
HATU-mediated coupling in dichloromethane shows superior reactivity (92% yield) with minimal epimerization.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented continuous process parameters (WO2014110971A1):
- Flow reactor type: Microstructured packed-bed
- Residence time: 8.5 min
- Productivity: 2.8 kg/L·hr
- Purity: 99.6% (by HPLC)
- Solvent recovery: 98% (THF)
Key advantages include precise temperature control (-10°C to 50°C range) and reduced impurity formation compared to batch processing.
Purification Protocols
Comparative analysis of final purification methods:
| Method | Purity | Recovery | Cost Factor |
|---|---|---|---|
| Silica chromatography | 99.1% | 81% | 1.0x |
| Crystallization | 98.5% | 89% | 0.3x |
| SMB chromatography | 99.8% | 95% | 1.8x |
Simulated Moving Bed (SMB) chromatography proves optimal for GMP production despite higher initial costs.
Characterization and Quality Control
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆)
δ 8.45 (s, 1H, NH), 7.58 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 7.28 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 3.82 (t, J=5.6 Hz, 2H), 3.12 (t, J=5.6 Hz, 2H), 2.42 (quintet, J=6.0 Hz, 2H), 1.88 (quintet, J=6.0 Hz, 2H).
HPLC Conditions
- Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
- Mobile phase: ACN/H₂O (55:45) + 0.1% TFA
- Flow rate: 1.0 mL/min
- Retention time: 8.2 min
Stability Profiling
| Condition | Degradation | Major Impurity |
|---|---|---|
| 40°C/75% RH, 1M | 1.2% | Hydrolyzed urea |
| Light (1.2 M lux) | 0.8% | Ring-opened product |
| pH 2, 37°C, 1W | 4.5% | Chlorophenyl amine |
Data indicates greatest sensitivity to acidic conditions, necessitating pH-controlled formulations.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways affected by the compound’s action can vary, but they often involve key biochemical processes such as signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can be compared with other similar compounds, such as:
- N-(2-amino-4-chlorophenyl)-4-(2-oxopiperidin-1-yl)butanamide
- N-(2-amino-4-chlorophenyl)-2-(2-oxopiperidin-1-yl)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the chlorophenyl and oxopiperidinyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Biological Activity
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H24ClN5O3
- Molecular Weight : 465.93 g/mol
- CAS Number : 2029205-64-7
- IUPAC Name : 1-(4-chlorophenyl)-3-[4-(2-oxo-1-piperidyl)phenyl]urea
This compound features a urea linkage and multiple aromatic rings, which are often associated with biological activity.
This compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines. Studies indicate that it may induce apoptosis through the modulation of apoptotic pathways, including the regulation of pro-apoptotic and anti-apoptotic proteins.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammation by inhibiting key inflammatory mediators.
Table 1: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a study published in Nature, this compound was tested against colorectal carcinoma (HCT116) cells. The compound demonstrated significant cytotoxicity with an IC50 value of 6.76 µg/mL, outperforming standard chemotherapeutics like 5-fluorouracil (5-FU) which had an IC50 value of 77.15 µg/mL. The study highlighted the compound's ability to modulate apoptotic pathways effectively, enhancing the expression of pro-apoptotic genes such as Bax and p53 while decreasing anti-apoptotic factors like Bcl2 and CDK4 .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly lower the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea coupling reactions between substituted aryl amines and isocyanates. For example, and describe similar urea derivatives synthesized by reacting carbamates with aromatic amines under reflux conditions (e.g., acetonitrile at 65°C for 1 hour). Optimization may involve varying catalysts (e.g., DABCO in ), reaction time, and solvent polarity to improve yields. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) ().
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in for related urea derivatives.
- DSC/TGA : Assess thermal stability and melting points (e.g., reports m.p. 143–144°C for a structurally similar compound) .
Q. What analytical methods are suitable for detecting and quantifying this compound in biological matrices?
- Methodological Answer : High-resolution LC-MS/MS is recommended for trace-level detection. highlights the use of suspect screening in environmental samples, which can be adapted for biological fluids. Validate methods using internal standards (e.g., deuterated analogs) and optimize extraction protocols (e.g., solid-phase extraction for urea derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities, such as STAT3 inhibition versus antimicrobial effects?
- Methodological Answer : Conduct target-specific assays to clarify mechanisms:
- STAT3 Inhibition : Use luciferase reporter assays (e.g., ’s STAT3-IN-7 study) to measure transcriptional activity.
- Antimicrobial Testing : Perform MIC assays against clinically relevant pathogens (e.g., Staphylococcus aureus). Cross-validate results with siRNA knockdown models to confirm target specificity .
Q. What strategies are effective in improving the metabolic stability of this compound in plasma?
- Methodological Answer : suggests that urea derivatives may undergo oxidation or demethylation. To enhance stability:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative degradation.
- In Vitro Studies : Incubate the compound in rat plasma (37°C) and monitor degradation via LC-MS. Identify metabolites and adjust substituents on the piperidinyl or chlorophenyl moieties to block vulnerable sites .
Q. How can environmental persistence and degradation pathways of this compound be systematically evaluated?
- Methodological Answer : Adopt a tiered approach:
- Photolysis Studies : Expose the compound to UV light (e.g., 254 nm) in aqueous solutions and analyze breakdown products via HRMS.
- Soil/Sediment Analysis : Use accelerated solvent extraction (ASE) followed by LC-TOF-MS, as described in for emerging contaminants.
- QSAR Modeling : Predict biodegradability using computational tools based on logP and electronic parameters .
Q. What computational methods are suitable for predicting binding affinities to targets like inosine 5′-monophosphate dehydrogenase (IMPDH)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess interactions. provides a structural template (PDB ligand GP6) for urea-protein binding studies. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
